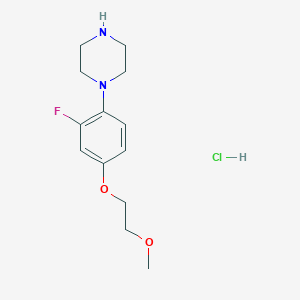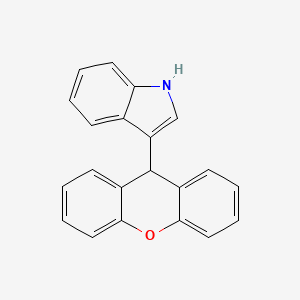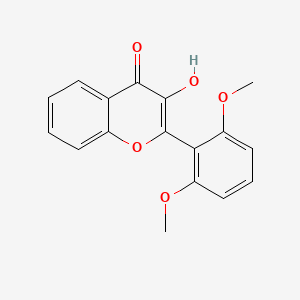
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluoro-substituted phenyl ring and a methoxyethoxy group, making it a unique derivative of piperazine.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . The compound may also interact with other receptors and enzymes, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-(2-methoxyethoxy)phenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)piperazine hydrochloride: This compound has a similar structure but lacks the methoxyethoxy group, which may result in different biological activities.
1-[2-Fluoro-4-(methylsulphonyl)phenyl]-4-(2-hydroxyethyl)piperazine: This derivative contains a methylsulphonyl group instead of a methoxyethoxy group, leading to variations in its chemical and biological properties.
1-(2-Methoxyphenyl)piperazine hydrochloride: This compound has a methoxy group on the phenyl ring but lacks the fluoro substitution, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C13H20ClFN2O2 |
|---|---|
Molekulargewicht |
290.76 g/mol |
IUPAC-Name |
1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H19FN2O2.ClH/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H |
InChI-Schlüssel |
ALEDWPZMCUKRGF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(C=C1)N2CCNCC2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester](/img/structure/B11834664.png)


![N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine](/img/structure/B11834683.png)





![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)
